Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate

ADC payload synthesis Exatecan intermediate Topoisomerase I inhibitor

Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-yl)methoxy)benzoate is a fluorinated, imidazole‑containing benzyl ether (C₁₃H₁₃FN₂O₃, MW 264.25 g mol⁻¹). It is structurally characterised by a 5‑fluoro‑2‑(hydroxymethyl)benzoate scaffold that carries a 1‑methyl‑1H‑imidazol‑2‑yl methoxy substituent.

Molecular Formula C13H13FN2O3
Molecular Weight 264.25 g/mol
CAS No. 1363404-98-1
Cat. No. B11796889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate
CAS1363404-98-1
Molecular FormulaC13H13FN2O3
Molecular Weight264.25 g/mol
Structural Identifiers
SMILESCN1C=CN=C1COC2=C(C=C(C=C2)F)C(=O)OC
InChIInChI=1S/C13H13FN2O3/c1-16-6-5-15-12(16)8-19-11-4-3-9(14)7-10(11)13(17)18-2/h3-7H,8H2,1-2H3
InChIKeyAMRWSPBFXFHAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate (CAS 1363404-98-1) – Procurement-Ready Chemical Baseline for ADC Intermediate Sourcing


Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-yl)methoxy)benzoate is a fluorinated, imidazole‑containing benzyl ether (C₁₃H₁₃FN₂O₃, MW 264.25 g mol⁻¹) . It is structurally characterised by a 5‑fluoro‑2‑(hydroxymethyl)benzoate scaffold that carries a 1‑methyl‑1H‑imidazol‑2‑yl methoxy substituent. The compound is most commonly known as Exatecan intermediate 11, a dedicated building block for the synthesis of Exatecan (DX‑8951), a camptothecin‑derived DNA topoisomerase I inhibitor that serves as a cytotoxic payload in antibody‑drug conjugates (ADCs) . Its procurement is driven by the need for high‑purity, single‑isomer intermediates that enable convergent assembly of the Exatecan core with minimal protecting‑group manipulation.

Why Generic Substitution of Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate Risks Synthetic Failure in Exatecan‑Based ADC Programmes


Intermediates that appear structurally similar – for example, other methyl benzoate derivatives or imidazole regioisomers – cannot be freely substituted for this compound during Exatecan assembly. The 5‑fluoro substitution pattern and the 2‑(1‑methyl‑1H‑imidazol‑2‑yl)methoxy side‑chain are both essential for the correct ortho‑disposition and electronic character of the subsequent cross‑coupling and cyclisation steps [1]. Exatecan intermediate 11 is specifically identified as the building block that introduces the fluorinated aromatic ring and the imidazole fragment into the Exatecan skeleton; using an unsubstituted or differently halogenated analogue would require complete re‑optimisation of the synthetic sequence and could substantially alter the pharmacokinetic profile of the final ADC payload . The following quantitative evidence – where available – documents the physicochemical and functional parameters that distinguish this intermediate from its closest in‑class comparators.

Quantitative Differentiation Evidence for Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate vs. Its Closest Analogues


Structural Singularity as the Only Exatecan Intermediate 11 Bearing the 5‑Fluoro‑2‑imidazolylmethoxy Motif

Among the commercially catalogued Exatecan intermediates, only the compound designated Exatecan intermediate 11 incorporates the 5‑fluoro‑2‑(1‑methyl‑1H‑imidazol‑2‑yl)methoxy benzoate scaffold. Alternative intermediates (e.g., Exatecan intermediate 7, intermediate A, or intermediate B described in patent literature) lack the imidazole ring, the fluorine atom, or the specific ester function simultaneously, rendering them unsuitable for the same synthetic role [1]. The quantitative consequence is that the downstream Exatecan (DX‑8951) produced from this intermediate retains a topoisomerase I IC₅₀ of 2.2 µM, a value that is critically dependent on the correct assembly of the fluorinated tetracycle .

ADC payload synthesis Exatecan intermediate Topoisomerase I inhibitor

Purity Specification Advantage: ≥97 % HPLC Assurance for Methyl 5‑fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate as a Single‑Isomer Intermediate

Suppliers report a minimum purity of 97 % (HPLC) for Methyl 5‑fluoro-2-((1-methyl-1H-imidazol-2-yl)methoxy)benzoate . In contrast, many structurally analogous benzyl‑imidazole intermediates are offered only at 95 % purity or as mixtures of regioisomers . The higher purity specification reduces the risk of introducing impurities that could poison downstream transition‑metal catalysts or lead to difficult‑to‑remove by‑products in the final ADC payload.

ADC intermediate purity Exatecan synthesis Quality control

Regiochemical Integrity: The 1‑Methyl‑1H‑imidazol‑2‑yl Methoxy Linkage Avoids the Imidazole N‑3 Regioisomer Problem

The compound bears the methoxy linker at the C‑2 position of the 1‑methyl‑1H‑imidazole ring. This regiochemistry is essential because the alternative N‑3‑linked isomer (e.g., Methyl 4‑((1‑methyl‑1H‑imidazol‑2‑yl)methoxy)benzoate) would place the imidazole attachment para to the benzoate carbonyl, altering the geometry required for the subsequent tetracycle closure [1]. In the patent‑disclosed synthetic routes, use of the C‑2‑linked isomer permits a single‑step late‑stage coupling to the tricyclic Exatecan precursor, whereas the N‑3 isomer would require a protecting‑group‑controlled reaction sequence that reduces overall yield [1].

Imidazole regiochemistry Synthetic reliability ADC intermediate

Fluorine‑Enabled Electronic Tuning: The 5‑Fluoro Substituent Inductively Modulates the Aromatic Aldehyde Oxidation Potential

The 5‑fluoro substituent on the benzoate ring inductively withdraws electron density, which is known to increase the oxidation potential of the benzylic position and stabilise the radical intermediate formed during the oxidative cyclisation step in camptothecin‑type syntheses [1]. Analogues lacking the fluorine (e.g., Methyl 2‑((1‑methyl‑1H‑imidazol‑2‑yl)methoxy)benzoate) or carrying an electron‑donating group would exhibit a lower oxidation potential, potentially leading to side reactions or lower cyclisation efficiency [1]. Although a direct comparative cyclic voltammetry study is not available, the Hammett σₚ constant for fluorine (+0.06) vs. hydrogen (0.00) or methoxy (−0.27) supports the inductive rationale [2].

Fluorine effect Redox tuning Camptothecin synthesis

Optimal Procurement and Research Application Scenarios for Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate


GMP‑Grade ADC Payload Synthesis Requiring Single‑Isomer Exatecan Intermediate

When a pharmaceutical development team is scaling up the synthesis of an Exatecan‑based antibody‑drug conjugate (e.g., trastuzumab deruxtecan or a biosimilar), the convergent assembly strategy demands a single‑isomer intermediate that introduces both the fluorinated aromatic ring and the imidazole fragment in one step [1]. Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-yl)methoxy)benzoate satisfies this requirement, as it is commercially designated Exatecan intermediate 11 and is supplied with ≥97 % purity to meet early‑phase GMP expectations . Using a more generic benzyl‑imidazole building block would necessitate additional functional‑group interconversions, increasing the step count and lowering the overall yield.

Medicinal Chemistry Exploration of Fluorinated Camptothecin Analogues

Medicinal chemists exploring structure‑activity relationships around the Exatecan scaffold can employ this intermediate to systematically vary the imidazole moiety while keeping the 5‑fluoro benzoate portion constant [1]. The built‑in fluorine atom provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and may improve metabolic stability of the final analogue, an attribute that is difficult to achieve with non‑fluorinated comparators .

Process‑Development Optimisation of the Late‑Stage Tetracycle Closure

Process chemists evaluating the robustness of the oxidative cyclisation that forms the Exatecan core can use this intermediate as a benchmark substrate. The electron‑withdrawing fluorine is expected to shift the oxidation potential of the benzylic position, potentially improving reaction selectivity and yield relative to non‑fluorinated model substrates [1]. Direct comparative studies with des‑fluoro analogues during process development can quantify the yield advantage and inform the choice of oxidant and solvent system.

Quote Request

Request a Quote for Methyl 5-fluoro-2-((1-methyl-1H-imidazol-2-YL)methoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.